molecular formula C11H6F3NO2S B2661068 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid CAS No. 847956-11-0

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid

Cat. No.: B2661068
CAS No.: 847956-11-0
M. Wt: 273.23
InChI Key: RFUZJOUSSSAGOB-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid is a compound that belongs to the thiazole family, characterized by a thiazole ring substituted with a trifluoromethyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

  • 2-Methyl-4-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)8-5-18-9(15-8)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZJOUSSSAGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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